molecular formula C12H18N2O2 B8628289 2-(isobutylmethylamino)-6-methylisonicotinic acid

2-(isobutylmethylamino)-6-methylisonicotinic acid

Cat. No.: B8628289
M. Wt: 222.28 g/mol
InChI Key: FHNVZKIMVQDAPL-UHFFFAOYSA-N
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Description

2-(isobutylmethylamino)-6-methylisonicotinic acid is a chemical compound with a unique structure that includes an isobutyl-methyl-amino group and a methyl-isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isobutylmethylamino)-6-methylisonicotinic acid typically involves the reaction of isonicotinic acid derivatives with isobutyl-methyl-amine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(isobutylmethylamino)-6-methylisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(isobutylmethylamino)-6-methylisonicotinic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(isobutylmethylamino)-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isobutyl-methyl-amino)-1-phenylethanol
  • 2-(Isopropyl-methyl-amino)-1-phenylethanol
  • 2-(Methyl-propyl-amino)-1-phenylethanol
  • 2-(Ethyl-methyl-amino)-1-phenylethanol

Uniqueness

2-(isobutylmethylamino)-6-methylisonicotinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-methyl-6-[methyl(2-methylpropyl)amino]pyridine-4-carboxylic acid

InChI

InChI=1S/C12H18N2O2/c1-8(2)7-14(4)11-6-10(12(15)16)5-9(3)13-11/h5-6,8H,7H2,1-4H3,(H,15,16)

InChI Key

FHNVZKIMVQDAPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N(C)CC(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound is prepared in analogy to 2-dimethylamino-6-methyl-isonicotinic acid starting from 2-chloro-6-methyl-isonicotinic acid and using isobutyl-methyl-amine; LC-MS: tR=0.61 min, [M+H]+=223.10.
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Synthesis routes and methods II

Procedure details

The title compound is prepared in analogy to 2-diethylamino-6-methyl-isonicotinic acid starting from 2,6-dichloro-isonicotinic acid and N-isobutyl-N-methylamine; LC-MS: tR=0.50*min, [M+1]+=223.28.
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